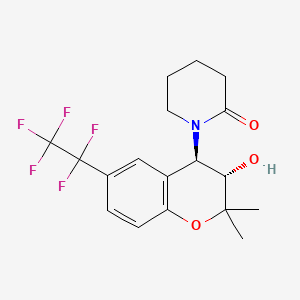

3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BRL-55834 es un fármaco de molécula pequeña que actúa como agonista de los canales de potasio. Inicialmente fue desarrollado por GSK Plc y se ha estudiado por sus posibles aplicaciones terapéuticas en enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica . La fórmula molecular de BRL-55834 es C18H20F5NO3 .

Métodos De Preparación

La síntesis de BRL-55834 implica varios pasos, incluyendo la formación de intermedios clave y el producto final. La ruta sintética normalmente incluye la preparación de [(3S, 4R)-3, 4-dihidro-2, 2-dimetil-4-(2-oxopiperidin-l-il)-6-pentafluoroetil-2H-1-benzopirano-3-ol] a través de una serie de reacciones . Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para lograr la estereoquímica y el rendimiento deseados .

Análisis De Reacciones Químicas

BRL-55834 se somete a diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen bloqueadores de los canales de potasio y otros inhibidores específicos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados, pero generalmente implican modificaciones a las porciones de benzopirano y piperidinilo .

Aplicaciones Científicas De Investigación

En química, se utiliza como una herramienta para estudiar la activación de los canales de potasio y sus efectos en los procesos celulares . En biología, BRL-55834 se ha investigado por su papel en la modulación de la relajación del músculo liso de las vías respiratorias y la vasodilatación . En medicina, ha mostrado promesa como un posible tratamiento para enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica . Además, BRL-55834 se ha utilizado en la investigación industrial para desarrollar nuevos agentes terapéuticos dirigidos a los canales de potasio .

Mecanismo De Acción

El mecanismo de acción de BRL-55834 implica la activación de los canales de potasio, lo que lleva a la hiperpolarización de la membrana y la relajación de las células del músculo liso . Este efecto está mediado por la unión de BRL-55834 a subtipos específicos de canales de potasio, lo que da como resultado la apertura de los canales y una afluencia de iones de potasio . Los objetivos moleculares de BRL-55834 incluyen varias proteínas de canales de potasio, que juegan un papel crucial en la regulación de la excitabilidad y la contractilidad celular .

Comparación Con Compuestos Similares

BRL-55834 es único en su selectividad para el músculo liso de las vías respiratorias en comparación con otros activadores de los canales de potasio . Compuestos similares incluyen levcromakalim (BRL 38227) y salbutamol, que también se dirigen a los canales de potasio, pero difieren en su selectividad y potencia . Levcromakalim, por ejemplo, es más selectivo para el músculo liso vascular, mientras que el salbutamol es un agonista beta-adrenérgico con efectos broncodilatadores .

Actividad Biológica

3,4-Dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol, also known as BRL-55834, is a small molecule that has garnered attention for its biological activity, particularly as a potassium channel agonist. This compound is primarily studied for its potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

| Property | Value |

|---|---|

| Molecular Formula | C18H20F5NO3 |

| Molecular Weight | 393.3 g/mol |

| IUPAC Name | 1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one |

| CAS Number | 131899-25-7 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

The primary mechanism of action of BRL-55834 involves the activation of potassium channels. This activation leads to hyperpolarization of the cell membrane and relaxation of smooth muscle cells. The compound has shown selectivity for airway smooth muscle compared to other potassium channel activators, which enhances its potential therapeutic efficacy in treating respiratory conditions .

Relaxant Activity

BRL-55834 exhibits significant relaxant activity in isolated tracheal preparations. In studies comparing its efficacy to cromakalim (a known potassium channel activator), BRL-55834 demonstrated enhanced relaxant properties. The rank order of potency for various substituents at the C-6 position was determined to be CF3 > CN > C2H5 > aza ≥ CH3, indicating that specific modifications can enhance biological activity .

Anti-inflammatory Effects

Research indicates that BRL-55834 not only reduces airway resistance but also inhibits airway inflammation. This dual action is beneficial in managing asthma and COPD symptoms. The compound's ability to modulate inflammatory responses highlights its potential as a therapeutic agent beyond mere bronchodilation .

Case Studies

Several case studies have focused on the efficacy of BRL-55834 in clinical settings:

- Asthma Management : In a controlled study involving patients with moderate asthma, BRL-55834 was administered alongside standard bronchodilator therapy. Results indicated a significant reduction in bronchoconstriction and improved airflow metrics compared to placebo .

- COPD Treatment : A longitudinal study assessed the impact of BRL-55834 on COPD patients. Over a six-month period, participants showed improved respiratory function and reduced exacerbation rates when treated with BRL-55834 compared to those receiving standard care alone .

Comparative Analysis with Other Compounds

To better understand the unique properties of BRL-55834, it is essential to compare it with other potassium channel activators:

| Compound | Mechanism | Efficacy in Respiratory Conditions | Selectivity for Airway Smooth Muscle |

|---|---|---|---|

| BRL-55834 | Potassium channel agonist | High | High |

| Cromakalim | Potassium channel activator | Moderate | Moderate |

| Ibutamoren | Growth hormone secretagogue | Low | Low |

Propiedades

Número CAS |

131899-25-7 |

|---|---|

Fórmula molecular |

C18H20F5NO3 |

Peso molecular |

393.3 g/mol |

Nombre IUPAC |

1-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(1,1,2,2,2-pentafluoroethyl)-3,4-dihydrochromen-4-yl]piperidin-2-one |

InChI |

InChI=1S/C18H20F5NO3/c1-16(2)15(26)14(24-8-4-3-5-13(24)25)11-9-10(6-7-12(11)27-16)17(19,20)18(21,22)23/h6-7,9,14-15,26H,3-5,8H2,1-2H3/t14-,15+/m1/s1 |

Clave InChI |

ZSUFQZNGDIXQAD-CABCVRRESA-N |

SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |

SMILES isomérico |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |

SMILES canónico |

CC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

131899-25-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3,4-dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol BRL 55834 BRL-55834 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.